molecular formula C6H10N2O B3031641 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 60031-47-2

1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B3031641
CAS No.: 60031-47-2
M. Wt: 126.16 g/mol
InChI Key: IYZHSRBTZXDIHP-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethan-1-ol group at the 3-position

Future Directions

Pyrazole derivatives, including “1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol”, have potential for further exploration due to their wide range of biological activities. Future research could focus on optimizing their therapeutic activity with fewer adverse effects .

Mechanism of Action

Target of Action

The primary targets of 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that forms the core of several bioactive molecules . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes

Biochemical Pathways

Given the broad range of activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its pharmacological efficacy .

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound likely depend on its targets and the pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonyl chlorides, and other electrophiles.

Major Products:

    Oxidation: 1-(1-Methyl-1H-pyrazol-3-yl)ethanone.

    Reduction: 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents, making it a versatile intermediate in various chemical reactions and applications .

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHSRBTZXDIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565911
Record name 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60031-47-2
Record name 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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